molecular formula C9H14BrClN2O2S2 B3227738 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride CAS No. 1261232-65-8

1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride

Cat. No.: B3227738
CAS No.: 1261232-65-8
M. Wt: 361.7 g/mol
InChI Key: DNUKWQSKGCVDLU-UHFFFAOYSA-N
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Description

1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromo-thiophene group attached to a piperazine ring, which is further substituted with a methyl group and a hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride typically involves multiple steps, starting with the bromination of thiophene to introduce the bromo group at the 5-position. This is followed by the formation of the sulfonyl chloride derivative, which is then reacted with 3-methyl-piperazine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride has found applications in various scientific research areas:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-thiophene group and the sulfonyl moiety play crucial roles in binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • 1-(4-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride

  • 1-(5-Chlorothiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride

  • 1-(5-Bromo-thiophene-2-sulfonyl)-piperazine hydrochloride

Uniqueness: 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S2.ClH/c1-7-6-12(5-4-11-7)16(13,14)9-3-2-8(10)15-9;/h2-3,7,11H,4-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUKWQSKGCVDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261232-65-8
Record name Piperazine, 1-[(5-bromo-2-thienyl)sulfonyl]-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride

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